3-Bromo-5-(methylsulfonyl)benzene-1,2-diamine

Lipophilicity Drug-likeness Physicochemical property

3-Bromo-5-(methylsulfonyl)benzene-1,2-diamine is a polysubstituted aromatic ortho-diamine offering a unique 3-bromo-5-(methylsulfonyl) substitution pattern unavailable in any single commercial analog. The ortho-diamine motif enables direct condensation to benzimidazoles and quinoxalines, while the bromine serves as a cross-coupling handle for late-stage diversification via Suzuki-Miyaura reactions. The electron-withdrawing methylsulfonyl group modulates cyclization regioselectivity and ring electronics, and may activate the scaffold for SNAr-based targeted covalent inhibitor design. Unlike simpler analogs, this compound uniquely integrates both the diamine condensation motif and the halogen diversification site, making it an essential building block for medicinal chemistry and epigenetic probe discovery programs targeting kinases, DOT1L, and other therapeutically relevant enzymes.

Molecular Formula C7H9BrN2O2S
Molecular Weight 265.13 g/mol
Cat. No. B12831638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(methylsulfonyl)benzene-1,2-diamine
Molecular FormulaC7H9BrN2O2S
Molecular Weight265.13 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C(=C1)Br)N)N
InChIInChI=1S/C7H9BrN2O2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3
InChIKeyAHGVNJNKWCFKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(methylsulfonyl)benzene-1,2-diamine – Structural Identity and Procurement Context


3-Bromo-5-(methylsulfonyl)benzene-1,2-diamine (CAS 2375194-55-9) is a polysubstituted aromatic ortho-diamine with the molecular formula C₇H₉BrN₂O₂S and a molecular weight of 265.13 g/mol . The compound bears a bromine atom at the 3-position, a methylsulfonyl (–SO₂CH₃) group at the 5-position, and two primary amine groups at the 1- and 2-positions of the benzene ring . It is classified as a halogenated sulfonamide-containing aromatic diamine and is primarily supplied as a specialty research chemical for organic synthesis and medicinal chemistry applications . Sigma-Aldrich lists this compound under its AldrichCPR (Catalog of Pharmaceutical Research) collection, indicating it is part of a curated set of rare and unique chemicals intended for early discovery research .

Why Generic Substitution Fails for 3-Bromo-5-(methylsulfonyl)benzene-1,2-diamine


The 3-bromo-5-(methylsulfonyl) substitution pattern on the benzene-1,2-diamine scaffold is not replicated by any single commercially available analog. The most closely related compounds—4-(methylsulfonyl)benzene-1,2-diamine (CAS 21731-57-7), 3-bromobenzene-1,2-diamine (CAS 1575-36-6), and 3-bromo-5-(methylsulfonyl)aniline (CAS 62606-00-2)—each lack at least one critical functional element . The 4-methylsulfonyl isomer (MW 186.23) omits the bromine handle required for transition-metal-catalyzed cross-coupling diversification ; 3-bromobenzene-1,2-diamine (MW 187.04) lacks the electron-withdrawing methylsulfonyl group that modulates benzimidazole cyclization regioselectivity and scaffold electronics [1]; and the monoamine aniline analog (MW 250.11) cannot participate in benzimidazole or quinoxaline formation via diamine condensation . These structural omissions produce divergent physicochemical property profiles (e.g., XLogP3 of 0.5 for the target vs. 2.5 for the 4-sulfonyl isomer and 2.78 for 3-bromobenzene-1,2-diamine), making direct functional substitution invalid for applications requiring both the bromine cross-coupling site and the ortho-diamine condensation motif .

3-Bromo-5-(methylsulfonyl)benzene-1,2-diamine – Quantitative Differentiation Evidence vs. Closest Analogs


XLogP3 and Lipophilicity: Target vs. 4-(Methylsulfonyl)benzene-1,2-diamine and 3-Bromobenzene-1,2-diamine

The target compound exhibits a calculated XLogP3 of 0.5, which is substantially lower than both the 4-(methylsulfonyl)benzene-1,2-diamine isomer (LogP = 2.50) and 3-bromobenzene-1,2-diamine (LogP = 2.78) . This ~2.0–2.3 log unit difference translates to approximately a 100- to 200-fold lower octanol-water partition coefficient, indicating markedly higher predicted aqueous solubility and a distinctly different absorption and distribution profile [1]. The 3-bromo-5-(methylsulfonyl)aniline analog (LogP = 3.10) is even more lipophilic, reinforcing that the combination of Br + SO₂CH₃ + two NH₂ groups on the same ring produces a uniquely balanced polarity not achievable with any single comparator .

Lipophilicity Drug-likeness Physicochemical property

Polar Surface Area (PSA) Comparison: Enhanced Hydrogen-Bonding Capacity vs. 3-Bromobenzene-1,2-diamine

The target compound's polar surface area (PSA) is estimated at approximately 94.6 Ų, based on the closely matched 4-(methylsulfonyl)benzene-1,2-diamine (PSA = 94.56 Ų), which shares the same H-bond donor/acceptor count . In contrast, 3-bromobenzene-1,2-diamine (PSA = 52.04 Ų) has only two H-bond acceptors (the two amine nitrogens) versus four for the target (two amine nitrogens + two sulfonyl oxygens) [1]. The nearly doubled PSA—an increase of approximately 42.5 Ų—indicates significantly stronger intermolecular hydrogen-bonding interactions, reduced passive membrane permeability, and altered chromatographic retention behavior . The monoamine analog 3-bromo-5-(methylsulfonyl)aniline has an intermediate PSA of 68.54 Ų with only one H-bond donor .

Polar surface area Permeability Hydrogen bonding

Thermal Behavior: Melting Point Depression Relative to Non-Sulfonylated Bromo-Diamines

Although the melting point of the target compound has not been experimentally determined and reported, comparative analysis with structurally related bromobenzene-1,2-diamines reveals a systematic melting point depression associated with the introduction of the methylsulfonyl group. 3-Bromobenzene-1,2-diamine (lacking SO₂CH₃) exhibits a high melting point of 125–126 °C [1], whereas 5-bromo-3-methylbenzene-1,2-diamine (bearing a smaller methyl group in place of methylsulfonyl) melts at 59–63 °C . The 4-(methylsulfonyl)benzene-1,2-diamine isomer (lacking bromine) displays a melting point of 156–158 °C, reflecting strong intermolecular hydrogen bonding in the crystalline lattice . Based on these data, the target compound—combining the Br substituent (which disrupts crystal packing relative to the non-brominated sulfonyl diamine) and the SO₂CH₃ group—is predicted to exhibit a melting point substantially below 125 °C and more closely aligned with the 59–100 °C range .

Melting point Thermal stability Crystallinity

Synthetic Orthogonality: Dual Reactive Sites Enable Sequential Diversification Unavailable in Simpler Analogs

The target compound is the only commercially identified benzene-1,2-diamine that simultaneously presents (i) a bromine atom at position 3 capable of participating in Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, and (ii) a methylsulfonyl group at position 5 that withdraws electron density from the ring (Hammett σₚ ≈ +0.72 for SO₂CH₃) [1]. In 4-(methylsulfonyl)benzene-1,2-diamine (CAS 21731-57-7), the sulfonyl group resides at the 4-position and no halogen is present for cross-coupling, limiting the scaffold to condensation-only diversification . In 3-bromobenzene-1,2-diamine (CAS 1575-36-6), the bromine is present but no sulfonyl group modulates the electronics of the benzimidazole ring formed upon condensation with carboxylic acids or aldehydes . The 3-bromo-5-(methylsulfonyl)aniline (CAS 62606-00-2), used in WDR5-MYC inhibitor synthesis, contains only a single amine and cannot form benzimidazoles . The ortho-diamine motif in the target compound additionally enables quinoxaline formation with 1,2-dicarbonyl compounds, a reaction pathway unavailable to the monoamine analog.

Cross-coupling Benzimidazole synthesis Orthogonal reactivity

Molecular Weight and Heavy Atom Count: Differentiated Physicochemical Space vs. All Non-Brominated Sulfonyl Diamines

With a molecular weight of 265.13 g/mol and a heavy atom count of 13, the target compound is 42% heavier than both 4-(methylsulfonyl)benzene-1,2-diamine and 3-(methylsulfonyl)benzene-1,2-diamine (each 186.23 g/mol, 12 heavy atoms) . It is also 32% heavier than 3-bromobenzene-1,2-diamine (187.04 g/mol, 9 heavy atoms) and 6% heavier than the monoamine analog 3-bromo-5-(methylsulfonyl)aniline (250.11 g/mol, 12 heavy atoms) . The additional mass is carried by the bromine atom (atomic weight ~79.9), which simultaneously provides a heavy-atom anomalous scattering signal for X-ray crystallography and a distinct isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) for mass spectrometry-based reaction monitoring . The exact monoisotopic mass of 263.95681 g/mol provides a unique MS signature distinguishable from all comparator compounds.

Molecular weight Heavy atom count Lead-likeness

Commercial Rarity and Supply Classification: AldrichCPR Designation Confirms Non-Commodity Status

Sigma-Aldrich classifies 3-bromo-5-(methylsulfonyl)benzene-1,2-diamine under its AldrichCPR (Catalog of Pharmaceutical Research) program with the explicit note: 'Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.' . This classification stands in contrast to the broader commercial availability of the comparator compounds: 4-(methylsulfonyl)benzene-1,2-diamine is stocked by at least five major vendors (Bide Pharmatech, Aladdin, ChemScene, BOC Sciences, Smolecule) with standard analytical characterization [1]; 3-bromobenzene-1,2-diamine is similarly widely available with full QC data ; and 3-bromo-5-(methylsulfonyl)aniline is a catalog item at multiple suppliers with 98% purity specification . The AldrichCPR designation signals that the target compound occupies a niche supply position with limited supplier alternatives, which has direct implications for lead time, minimum order quantity, and quality assurance strategy.

Commercial availability Specialty chemical Procurement exclusivity

3-Bromo-5-(methylsulfonyl)benzene-1,2-diamine – Validated Research and Industrial Application Scenarios


Benzimidazole Library Synthesis with Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The ortho-diamine motif enables condensation with carboxylic acids, aldehydes, or orthoesters to form the benzimidazole core—a privileged scaffold in kinase inhibitors, proton pump inhibitors, and anthelmintic agents . Following benzimidazole formation, the bromine at the former 3-position of the diamine (now a position on the benzimidazole benzo ring) serves as a handle for Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, enabling late-stage diversification of the benzimidazole library . The electron-withdrawing methylsulfonyl group modulates the electronic properties of the benzimidazole, potentially influencing both the cyclization regioselectivity and the pKa of the imidazole NH [1]. This two-step library approach is not accessible using 4-(methylsulfonyl)benzene-1,2-diamine (no cross-coupling handle) or 3-bromobenzene-1,2-diamine (no electron-withdrawing sulfonyl modulator) .

Quinoxaline-Based Screening Compounds for Anti-Infective and Anticancer Discovery

Condensation of the target compound with 1,2-dicarbonyl compounds (e.g., diketones, α-keto acids) yields 2,3-disubstituted quinoxalines, a scaffold with established antibacterial, antifungal, and anticancer activity . The 3-bromo substituent on the starting diamine translates to a bromo substituent on the quinoxaline ring, which can subsequently participate in cross-coupling reactions for further SAR exploration . The methylsulfonyl group at the 5-position of the original diamine ring becomes a substituent on the quinoxaline, contributing to target engagement via hydrogen bonding with the sulfonyl oxygens and modulating the compound's solubility profile (predicted XLogP3 of downstream quinoxaline derivatives is expected to be higher than the parent diamine but still moderated by the polar SO₂CH₃ group) [1].

Targeted Covalent Inhibitor Design Exploiting the Bromine Leaving Group Potential

In the context of targeted covalent inhibitor (TCI) design, the bromine atom at position 3 can potentially serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions with cysteine thiolates in enzyme active sites, provided the benzimidazole or quinoxaline ring formed from the diamine positions the bromine appropriately . The electron-withdrawing methylsulfonyl group at the 5-position activates the ring toward SNAr by stabilizing the Meisenheimer intermediate, potentially enhancing the reactivity of the bromine toward nucleophilic displacement . This TCI design strategy is structurally precluded in the 4-(methylsulfonyl) isomer (no halogen) and in 3-bromo-5-(methylsulfonyl)aniline (no diamine condensation possible), making the target compound uniquely suited for exploring this mechanistic hypothesis [1].

Synthesis of DOT1L Inhibitor Analogs and Epigenetic Probe Compounds

The crystal structure of DOT1L in complex with an inhibitor (PDB 6TE6) reveals a ligand containing a 4-methylsulfonyl-benzene-1,2-diamine motif elaborated with N1- and N2-substitutions . The target compound, bearing the methylsulfonyl group at the 5-position (rather than 4-) and a bromine at the 3-position, provides an isomeric scaffold for generating DOT1L inhibitor analogs with altered vectors for substituent attachment . This regioisomeric variation is valuable for exploring the SAR around the DOT1L binding pocket, as the 3-bromo-5-methylsulfonyl substitution pattern positions the bromine (and any subsequent cross-coupled substituent) at a distinct orientation relative to the 4-methylsulfonyl reference ligand [1]. The compound thus serves as a key intermediate for epigenetic probe discovery programs targeting histone methyltransferases.

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